5'-Ethynyl-2'-deoxycytidine

Cell Proliferation Cytotoxicity DNA Labeling

Researchers requiring long-term DNA synthesis tracking often face EdU-induced cytotoxicity causing cell cycle arrest. 5'-Ethynyl-2'-deoxycytidine (EdC) provides a low-toxicity alternative enabling continuous labeling over multiple cell divisions without artifacts. • Validated HSV-1 inhibitor (ID₅₀ = 0.2 μg/mL) and DNA replication probe. • Significantly lower cytotoxicity than EdU for extended incubation (>4-6 hrs). • Cell line-dependent deamination to EdU enables CDD/dCMP deaminase activity probing. Supplied with ≥98% purity; ambient shipping. For R&D only.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
Cat. No. B10775058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ethynyl-2'-deoxycytidine
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)/t6?,7-,9+,10+/m0/s1
InChIKeyLZOQKZZXWGGLBE-ZGFSTQBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EdC: Click Chemistry Nucleoside for DNA Synthesis Detection


5'-Ethynyl-2'-deoxycytidine (EdC) is a synthetic nucleoside analog of deoxycytidine characterized by an ethynyl group at the 5-position of the pyrimidine ring [1]. This modification confers dual functionality: it enables detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and underlies its biological activity as an inhibitor of herpes simplex virus (HSV) replication (ID₅₀ = 0.2 μg/mL against HSV-1 KOS strain) . As a deoxycytidine derivative, EdC is structurally distinct from the more widely used thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), a difference that profoundly affects its cellular metabolism, cytotoxicity profile, and incorporation efficiency [2].

Why EdC Cannot Be Substituted with EdU or BrdU


While EdU and BrdU are established reagents for detecting DNA synthesis, substituting EdC for these analogs without careful consideration of the biological system can lead to quantitatively different and potentially misleading results. EdC exhibits significantly lower cytotoxicity than EdU in many cell types, a critical advantage for long-term labeling studies where EdU can cause rapid, irreversible cell cycle arrest [1]. However, this benefit comes with a trade-off: EdC demonstrates markedly lower incorporation efficiency than EdU in uninfected human fibroblasts and in cells infected with certain viruses like HCMV and KSHV, making EdU the preferred choice for short pulse-labeling experiments requiring maximal sensitivity [2]. Critically, the unique metabolic pathway of EdC involves its deamination to EdU by cytidine deaminase (CDD) and dCMP deaminase, meaning the observed signal and toxicity are cell line-dependent functions of these enzyme activities [3]. Therefore, generic substitution based solely on cost or availability is scientifically unsound.

EdC vs. Primary Analogs: Evidence Guide


Cytotoxicity Profile vs. EdU

EdC exhibits a substantially lower cytotoxicity profile compared to its uridine analog, 5-ethynyl-2'-deoxyuridine (EdU). This difference is a primary driver for selecting EdC in experiments requiring extended incubation periods. The underlying mechanism for EdU's higher toxicity is its potent activation of DNA damage response pathways, leading to rapid and irreversible cell cycle arrest [1]. In contrast, EdC does not trigger this response to the same extent, resulting in a more favorable toxicity window. This class-level inference is supported by consistent observations across multiple human cell lines where EdC cytotoxicity was found to be directly proportional to the amount of EdU generated via its intracellular deamination, rather than a direct effect of EdC itself [2].

Cell Proliferation Cytotoxicity DNA Labeling Click Chemistry

DNA Polymerase Substrate Efficiency

The triphosphate form, EdCTP, is a highly efficient substrate for key DNA polymerases. Kinetic analysis demonstrated that EdCTP is readily accepted by both Klenow fragment (exo⁻) and DNA polymerase β, with incorporation efficiency being, at most, only modestly less than that of native deoxycytidine triphosphate (dCTP) [1]. This near-native incorporation efficiency is crucial for its reliable use as a tracer of DNA replication and repair processes.

Enzymology DNA Polymerase Nucleotide Metabolism Click Chemistry

Incorporation Efficiency vs. EdU in Viral Systems

The selection between EdC and EdU for pulse-labeling is system-dependent. A direct comparison during short 30-minute pulses revealed that EdU is incorporated significantly more efficiently than EdC in uninfected human fibroblast cells and in cells infected with human cytomegalovirus (HCMV) or Kaposi's sarcoma-associated herpesvirus (KSHV) [1]. However, this disparity is eliminated in cells infected with herpes simplex virus type-1 (HSV-1), where EdC and EdU are incorporated at similar levels [1]. This context-specific behavior is critical for experimental design.

Virology DNA Replication Pulse-Chase Herpesvirus

Antiviral Potency Against HSV-1

In a class-level evaluation of 5-substituted 2'-deoxycytidines for antiviral activity, 5-ethynyl-dCyd (EdC) demonstrated potent and selective inhibition of herpes simplex virus (HSV) replication. Its anti-HSV activity was more selective than that of the corresponding 5-substituted 2'-deoxyuridines [1]. While not the most potent overall (that distinction belonged to (E)-5-(2-halogenovinyl) derivatives), EdC was more selective than its 5-bromo, 5-iodo, and 5-nitro dCyd counterparts. Furthermore, EdC showed lower cytotoxicity towards primary rabbit kidney (PRK) cells compared to these other dCyd analogs [1].

Antiviral Herpes Simplex Virus Nucleoside Analog Virology

Metabolic Conversion to EdU

EdC functions as a prodrug for EdU. Analysis of DNA from five EdC-treated human cell lines revealed the presence of EdU but no detectable EdC [1]. The conversion of EdC to EdU is mediated primarily by cytidine deaminase (CDD) in HeLa cells, and the resulting cytotoxicity is directly proportional to the amount of EdU generated and incorporated into DNA [1]. Furthermore, the direct conversion of EdC to its active triphosphate (EdCTP) occurs with much lower efficiency than the conversion of EdU to EdUTP, and EdCTP is a poor substrate for nuclear DNA synthesis [1]. This metabolic pathway explains the lower intrinsic toxicity of EdC compared to EdU and highlights a cell line-dependent variable that must be controlled in experimental design.

Nucleoside Metabolism Cytidine Deaminase Prodrug Cancer Cell Biology

Optimal Research Applications for EdC


Long-Term Live-Cell DNA Synthesis Imaging

EdC is the superior choice for experiments requiring extended incubation (e.g., > 4-6 hours) with a nucleoside analog to track DNA synthesis. Unlike EdU, which triggers a potent DNA damage response leading to rapid cell cycle arrest, EdC is significantly less cytotoxic, allowing for continuous labeling and observation of multiple cell divisions without inducing experimental artifacts from toxicity [1]. This makes it ideal for lineage tracing, studying slow-cycling stem cell populations, and analyzing differentiation kinetics.

In Vivo DNA Labeling in Sensitive Models

The lower cytotoxicity of EdC compared to EdU is a critical advantage for in vivo applications, particularly in developing embryos or sensitive transgenic models where maintaining organismal health is paramount. EdC has been validated as a specific and reliable reporter of DNA replication in mouse male germ cells and zygotes [2]. Its use minimizes the risk of developmental defects or altered phenotypes caused by the labeling agent itself, providing a cleaner readout of native DNA replication dynamics.

Probing Cytidine Deaminase Activity

Due to its unique metabolic conversion to EdU by CDD and dCMP deaminase, EdC serves as an excellent probe for dissecting these pathways in different cell types. The amount of incorporated EdU signal derived from EdC treatment is a direct functional readout of cellular deaminase activity [3]. This enables a quick and inexpensive method for identifying cell lines with aberrant CDD activity, a key factor in resistance to certain chemotherapeutics like cytarabine and gemcitabine.

HSV-1 Replication Studies

In contrast to its performance in uninfected or HCMV/KSHV-infected cells, EdC demonstrates incorporation efficiency similar to that of EdU in cells infected with herpes simplex virus type-1 (HSV-1) [4]. Therefore, for researchers specifically focused on HSV-1 lytic replication, EdC offers a viable alternative to EdU for pulse-labeling experiments. Its lower cytotoxicity can be particularly advantageous in experiments where host cell viability must be maintained for longer periods post-infection to study later stages of the viral life cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Ethynyl-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.